Prop-2-enyl 2-sulfanylacetate
Overview
Description
It is a colorless to pale yellow liquid with a pungent odor and is commonly used in the fragrance and flavor industry. This compound is an ester, characterized by the presence of a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-enyl 2-sulfanylacetate can be synthesized through the esterification of 2-mercaptoacetic acid with allyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove the water formed during the reaction and to drive the equilibrium towards the formation of the ester.
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl 2-sulfanylacetate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The allyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Allyl 2-mercaptoethanol.
Substitution: Various substituted allyl derivatives depending on the nucleophile used.
Scientific Research Applications
Prop-2-enyl 2-sulfanylacetate has diverse applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing pharmaceuticals, flavors, and fragrances.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical applications.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of prop-2-enyl 2-sulfanylacetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release 2-mercaptoacetic acid and allyl alcohol, which can then participate in further biochemical reactions. The sulfur atom in the compound can form covalent bonds with thiol groups in proteins, potentially affecting their function and activity .
Comparison with Similar Compounds
Prop-2-enyl 2-sulfanylacetate can be compared with other similar compounds such as:
Ethyl 2-sulfanylacetate: Similar structure but with an ethyl group instead of an allyl group.
Methyl 2-sulfanylacetate: Similar structure but with a methyl group instead of an allyl group.
Prop-2-enyl 2-sulfanylpropanoate: Similar structure but with a propanoate group instead of an acetate group.
Properties
IUPAC Name |
prop-2-enyl 2-sulfanylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2S/c1-2-3-7-5(6)4-8/h2,8H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQIZSOBKJTOLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467150 | |
Record name | Prop-2-enyl 2-sulfanylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60234-36-8 | |
Record name | Prop-2-enyl 2-sulfanylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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